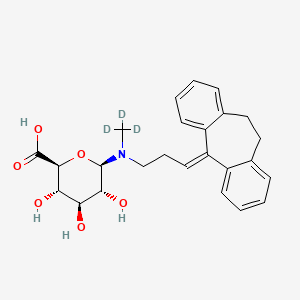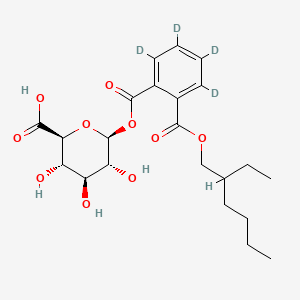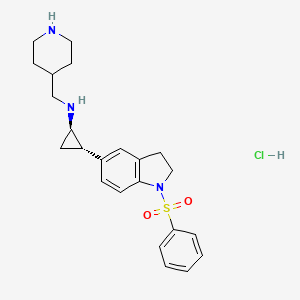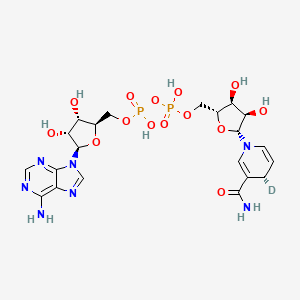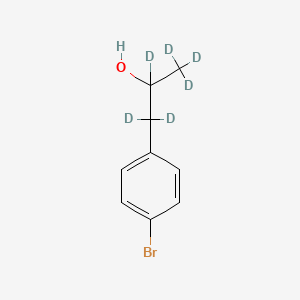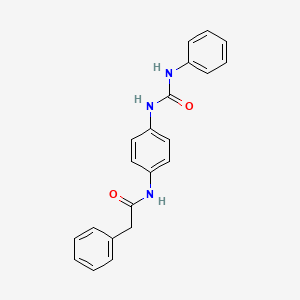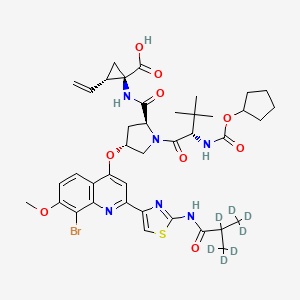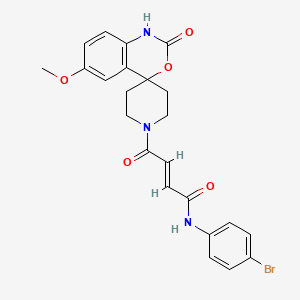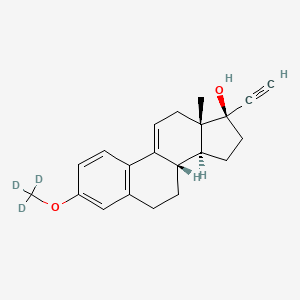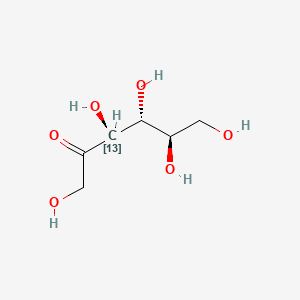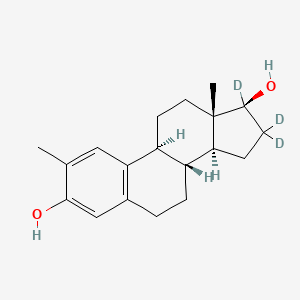
Anti gram-positive/negative bacteria agent 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti Gram-Positive/Negative Bacteria Agent 1 is a broad-spectrum antibacterial compound designed to combat both Gram-positive and Gram-negative bacteria. This compound is particularly significant in the fight against multidrug-resistant bacterial infections, which pose a serious threat to global health .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anti Gram-Positive/Negative Bacteria Agent 1 typically involves multi-step organic synthesisCommon reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis in controlled environments. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are stringent to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Anti Gram-Positive/Negative Bacteria Agent 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Various functional groups can be substituted on the core structure to modify its properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include derivatives with enhanced antibacterial activity or modified pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Anti Gram-Positive/Negative Bacteria Agent 1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antibacterial mechanisms and develop new antibiotics.
Biology: Employed in microbiological studies to understand bacterial resistance and susceptibility.
Medicine: Investigated for its potential in treating multidrug-resistant infections.
Industry: Utilized in the development of antibacterial coatings and materials .
Mecanismo De Acción
The mechanism of action of Anti Gram-Positive/Negative Bacteria Agent 1 involves disrupting the bacterial cell membrane, leading to cell lysis and death. The compound targets specific proteins and enzymes essential for bacterial survival, such as those involved in cell wall synthesis and DNA replication. This multi-target approach reduces the likelihood of resistance development .
Comparación Con Compuestos Similares
Penicillin: Effective against Gram-positive bacteria but less so against Gram-negative bacteria.
Cephalosporins: Broad-spectrum antibiotics with a similar mechanism of action.
Carbapenems: Highly effective against multidrug-resistant bacteria but can be limited by resistance mechanisms
Uniqueness: Anti Gram-Positive/Negative Bacteria Agent 1 stands out due to its broad-spectrum activity and effectiveness against both Gram-positive and Gram-negative bacteria. Its ability to target multiple bacterial pathways makes it a valuable tool in combating antibiotic resistance .
Propiedades
Fórmula molecular |
C67H68N10O21S |
|---|---|
Peso molecular |
1381.4 g/mol |
Nombre IUPAC |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[3-[4-[4-oxo-4-[2,4,6-tris[[(2,3-diacetyloxybenzoyl)amino]methyl]anilino]butyl]triazol-1-yl]propanoylamino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C67H68N10O21S/c1-34(78)93-48-22-13-19-45(56(48)96-37(4)81)60(86)68-30-40-28-42(31-69-61(87)46-20-14-23-49(94-35(2)79)57(46)97-38(5)82)53(43(29-40)32-70-62(88)47-21-15-24-50(95-36(3)80)58(47)98-39(6)83)71-51(84)25-12-18-44-33-76(75-74-44)27-26-52(85)72-54(41-16-10-9-11-17-41)63(89)73-55-64(90)77-59(66(91)92)67(7,8)99-65(55)77/h9-11,13-17,19-24,28-29,33,54-55,59,65H,12,18,25-27,30-32H2,1-8H3,(H,68,86)(H,69,87)(H,70,88)(H,71,84)(H,72,85)(H,73,89)(H,91,92)/t54-,55-,59+,65-/m1/s1 |
Clave InChI |
ARSMLLZMLQQMOG-DITPPKNNSA-N |
SMILES isomérico |
CC(=O)OC1=CC=CC(=C1OC(=O)C)C(=O)NCC2=CC(=C(C(=C2)CNC(=O)C3=C(C(=CC=C3)OC(=O)C)OC(=O)C)NC(=O)CCCC4=CN(N=N4)CCC(=O)N[C@H](C5=CC=CC=C5)C(=O)N[C@H]6[C@@H]7N(C6=O)[C@H](C(S7)(C)C)C(=O)O)CNC(=O)C8=C(C(=CC=C8)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OC1=CC=CC(=C1OC(=O)C)C(=O)NCC2=CC(=C(C(=C2)CNC(=O)C3=C(C(=CC=C3)OC(=O)C)OC(=O)C)NC(=O)CCCC4=CN(N=N4)CCC(=O)NC(C5=CC=CC=C5)C(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)O)CNC(=O)C8=C(C(=CC=C8)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



